

An In-depth Technical Guide to Fusicin: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Fusicin*

Cat. No.: *B1441718*

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Abstract

Fusicin, a polyketide metabolite produced by the fungus *Oidiodendron fuscum*, is a molecule of significant interest in biomedical research.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of **Fusicin**. It is intended to serve as a detailed resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document collates available quantitative data, outlines experimental methodologies, and visualizes associated biological pathways to facilitate a deeper understanding of **Fusicin**'s therapeutic potential.

Chemical Structure and Physicochemical Properties

Fusicin is a quinonoid fungal metabolite with the chemical formula $C_{15}H_{16}O_5$. [3] Its systematic IUPAC name is 5-hydroxy-4,8,8-trimethyl-9,10-dihydro-4H-pyrano[4,3-f]chromene-2,6-dione. [3] The molecule possesses a distinctive tricyclic core, which is fundamental to its biological interactions.

Structural Details

The chemical structure of **Fusicin** is characterized by a pyran-fused chromene-dione framework. Key structural features include a hydroxyl group, a methyl group, and a gem-

dimethyl group attached to the heterocyclic rings.

Physicochemical Data

A summary of the key physicochemical properties of **Fuscin** is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₆ O ₅	[3]
Molecular Weight	276.28 g/mol	[3]
IUPAC Name	5-hydroxy-4,8,8-trimethyl-9,10-dihydro-4H-pyrano[4,3-f]chromene-2,6-dione	[3]
CAS Number	83-85-2	[3]
Appearance	Data not available	
Melting Point	Data not available	
Solubility	Data not available	
Purity	>95% (commercially available)	[4]

Spectral Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **Fuscin**. While comprehensive spectral data from a single source is not readily available in the public domain, the following represents typical data that would be acquired.

Technique	Data
^1H NMR	Data not available in structured format.
^{13}C NMR	Data not available in structured format.
IR (Infrared) Spectroscopy	Data not available in structured format.
UV-Vis Spectroscopy	Data not available in structured format.
Mass Spectrometry	Data not available in structured format.

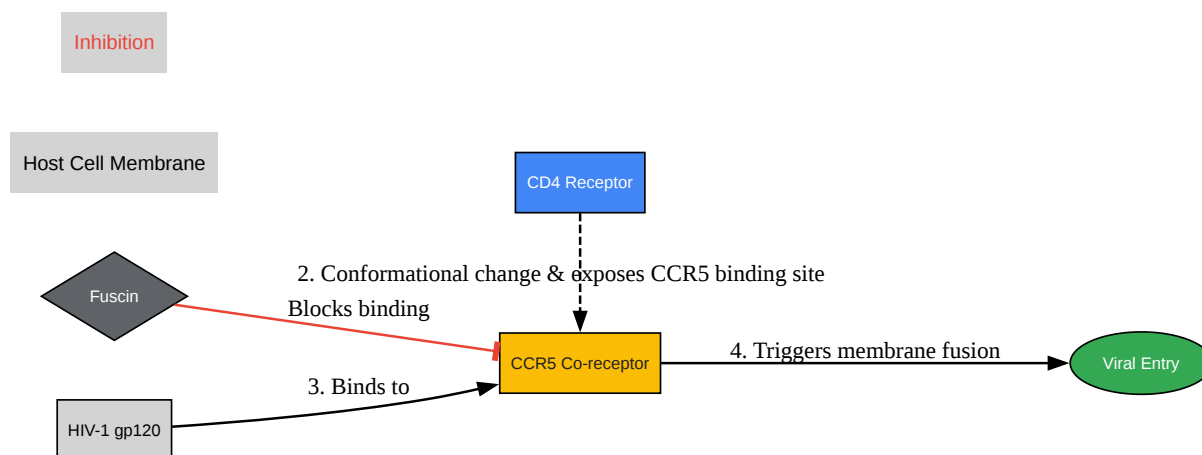
Biological Activities and Mechanism of Action

Fuscin exhibits a range of biological activities, with its roles as a CCR5 receptor antagonist and an inhibitor of oxidative phosphorylation being the most prominent.[5][6] These activities underscore its potential as a lead compound for the development of novel therapeutics.

CCR5 Receptor Antagonism

Fuscin has been identified as a novel antagonist of the human C-C chemokine receptor type 5 (CCR5).[5] CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By binding to CCR5, **Fuscin** can block the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby inhibiting viral entry and replication.

Signaling Pathway of HIV-1 Entry via CCR5 and Inhibition by **Fuscin**



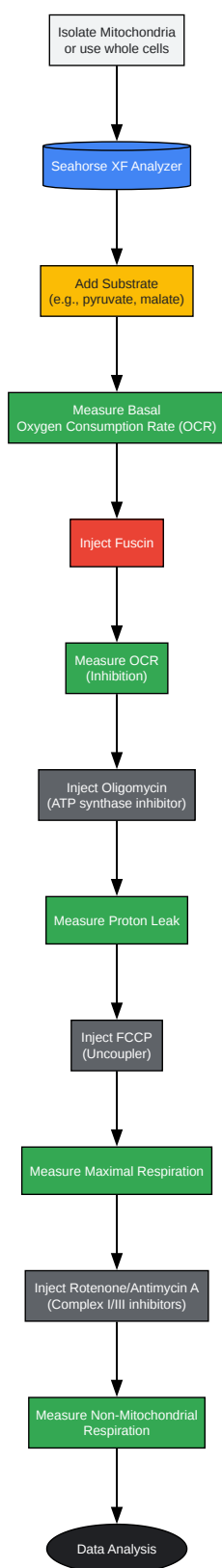
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Caption: HIV-1 entry and its inhibition by **Fusicin**.

Inhibition of Oxidative Phosphorylation

Fusicin is a known inhibitor of mitochondrial respiration and oxidative phosphorylation.^[6] It disrupts the normal functioning of the electron transport chain, which is the primary mechanism for ATP production in aerobic organisms. This inhibition of cellular energy production is likely the basis for its observed antibacterial and other cytotoxic effects.

Workflow for Assessing Mitochondrial Respiration Inhibition



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